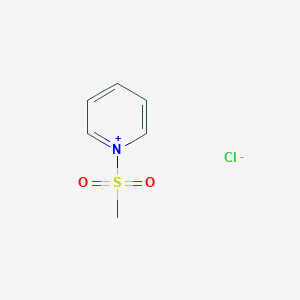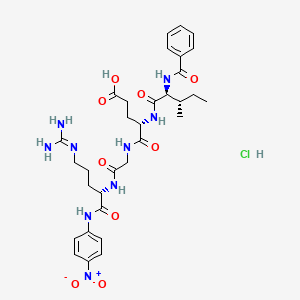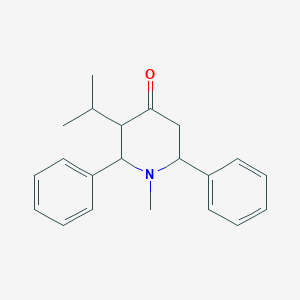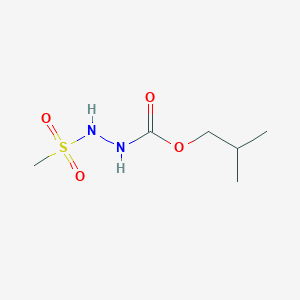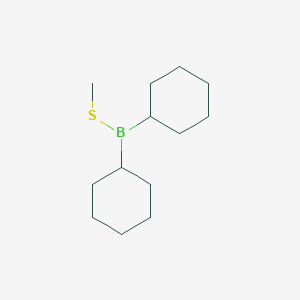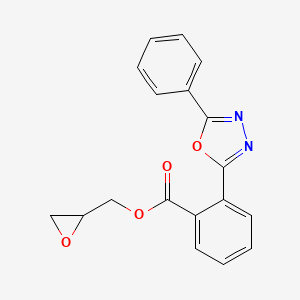
(Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a chemical compound that features an oxirane ring, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the reaction of 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoic acid with (oxiran-2-yl)methanol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diols from the oxirane ring.
Reduction: Formation of amines from the oxadiazole ring.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. The oxadiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Oxiran-2-yl)ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
- (Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenylacetate
Uniqueness
(Oxiran-2-yl)methyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the oxirane and oxadiazole rings allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
CAS No. |
56894-61-2 |
|---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C18H14N2O4/c21-18(23-11-13-10-22-13)15-9-5-4-8-14(15)17-20-19-16(24-17)12-6-2-1-3-7-12/h1-9,13H,10-11H2 |
InChI Key |
YKTJGJDSJYKPRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


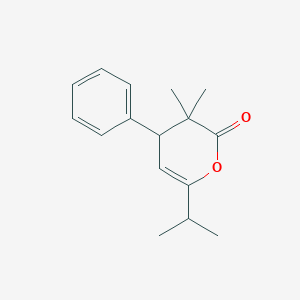

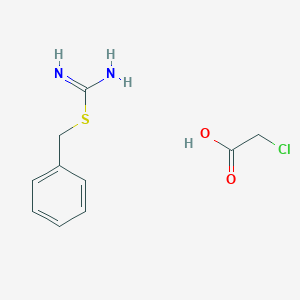

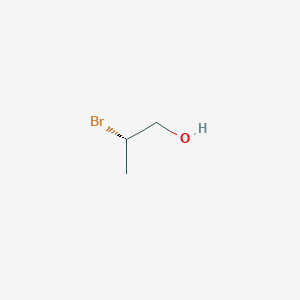
![4-[(2-Ethylhexyl)oxy]-2-nitroaniline](/img/structure/B14611717.png)

